molecular formula C29H56N10O7 B12814978 PAR-2 (1-6) amide (mouse, rat)

PAR-2 (1-6) amide (mouse, rat)

Cat. No.: B12814978
M. Wt: 656.8 g/mol
InChI Key: SGPMJRPYYIJZPC-UHFFFAOYSA-N
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Description

Characterization as a Selective Protease-Activated Receptor 2 (PAR2) Agonist

PAR-2 (1-6) amide (mouse, rat) is chemically defined by its specific amino acid sequence: Ser-Leu-Ile-Gly-Arg-Leu-NH2 (SLIGRL-NH2). sigmaaldrich.comsigmaaldrich.com It is widely characterized and utilized as a selective peptide agonist for PAR2. sigmaaldrich.comscbt.comrearus.ru This selectivity is crucial, as it allows researchers to stimulate PAR2 specifically, without activating other members of the PAR family, such as PAR1 or PAR4. medchemexpress.com The compound's purity, often verified by high-performance liquid chromatography (HPLC), ensures its reliability in experimental settings. sigmaaldrich.comsigmaaldrich.comrearus.ru Its utility as a PAR2 agonist has been demonstrated in various cell-based assays, including studies on Hek293A cells to induce gene expression. sigmaaldrich.comsigmaaldrich.com

Table 1: Properties of PAR-2 (1-6) amide (mouse, rat)

Property Description Reference
Alternate Names SLIGRL-amide, PAR2-AP vwr.comsigmaaldrich.com
Amino Acid Sequence Ser-Leu-Ile-Gly-Arg-Leu-NH2 sigmaaldrich.comsigmaaldrich.com
Biochemical Action Selective Protease-Activated Receptor 2 (PAR2) peptide agonist sigmaaldrich.comsigmaaldrich.comscbt.com
Molecular Formula C₂₉H₅₆N₁₀O₇ avantorsciences.com
Molecular Weight 770.84 g/mol sigmaaldrich.comscbt.com

Mimicry of Endogenous Proteolytic Activation of Rodent PAR2

The mechanism of action of PAR-2 (1-6) amide (mouse, rat) is based on mimicking the natural activation process of the PAR2 receptor. PARs are uniquely activated by proteolytic cleavage. nih.govinterchim.fr Endogenous proteases, such as trypsin or mast cell tryptase, cleave the N-terminal extracellular domain of the receptor. pnas.orgfrontiersin.orgmdpi.com This cleavage unmasks a new N-terminus sequence that acts as a "tethered ligand," which then binds to the receptor's second extracellular loop, initiating intracellular signaling cascades. nih.govjci.orgbiorxiv.org

The synthetic peptide SLIGRL-NH2 corresponds to the specific tethered ligand sequence exposed after the cleavage of mouse and rat PAR2. pnas.orgnih.gov By introducing this peptide experimentally, researchers can directly activate the receptor, bypassing the need for proteolytic enzymes. nih.gov This method provides a powerful way to study the direct consequences of PAR2 signaling, which typically involves the activation of Gαq G-proteins, leading to increases in intracellular calcium, as well as β-arrestin-mediated pathways that can activate ERK signaling. nih.gov

Significance in Advancing Protease-Activated Receptor 2 Research in Preclinical Models

The development of PAR-2 (1-6) amide (mouse, rat) has been a significant milestone for preclinical research into the diverse functions of PAR2. Its use in rodent models has provided strong evidence for the receptor's involvement in a wide array of biological processes, particularly in inflammation, pain, and tissue repair. nih.govresearchgate.netahajournals.org

In preclinical models of pain, the specific activation of PAR2 by its agonist has been shown to be sufficient to induce a chronic pain state, highlighting the receptor's critical role in pain signaling pathways. nih.gov Studies using this agonist in PAR2 knockout mice have further solidified these findings, demonstrating that the observed effects are indeed mediated by PAR2. jci.orgresearchgate.net For instance, research on arthritis in mouse models has shown that PAR2 deficiency can reduce the severity of inflammation, underscoring the pro-inflammatory role of this receptor in certain immune-mediated conditions. researchgate.net

Furthermore, in a mouse model of colitis, the administration of SLIGRL-NH2 was shown to have a protective, anti-inflammatory effect, reducing cytokine production and inhibiting disease progression. pnas.org This finding suggests a complex, context-dependent role for PAR2 in inflammation. The agonist has also been used to demonstrate the pro-angiogenic potential of PAR2 activation, accelerating hemodynamic recovery in a mouse model of hindlimb ischemia. ahajournals.org

The ability to selectively activate PAR2 in vivo with this peptide has allowed scientists to dissect the receptor's contribution to various diseases and physiological responses, paving the way for a deeper understanding of its therapeutic potential. pnas.orgahajournals.org

Table 2: Selected Research Findings Using PAR-2 (1-6) amide (mouse, rat)

Research Area Preclinical Model Key Finding with Agonist (SLIGRL-NH2) Reference
Inflammatory Pain Mouse models PAR2 activation is sufficient to induce a chronic pain state and mechanical hypersensitivity, dependent on ERK signaling. nih.gov
Colitis Mouse model of TNBS-induced colitis Administration of the agonist reduced colitis severity, decreased pro-inflammatory cytokines, and inhibited IFN-γ secretion from lamina propria T lymphocytes. pnas.org
Arthritis Rat knee joint Intra-articular administration of a PAR2 agonist led to neuronal sensitization and inflammatory changes in the joint. nih.gov
Angiogenesis Mouse model of hindlimb ischemia Local administration of the agonist increased capillary density and accelerated hemodynamic recovery, demonstrating a pro-angiogenic role for PAR2. ahajournals.org
Neurobiology Cultured mouse dorsal root ganglion (DRG) neurons The agonist evoked activation of ERK signaling in a specific population of sensory neurons expressing PAR2. jci.orgbiorxiv.org

Properties

IUPAC Name

2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-N-[2-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPMJRPYYIJZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56N10O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Par2 Receptor Biology and Activation Mechanisms in Rodent Systems

Protease-Activated Receptor (PAR) Family Overview

The Protease-Activated Receptors (PARs) constitute a distinct subfamily within the larger family of G-protein coupled receptors (GPCRs). encyclopedia.pubwikipedia.orgspandidos-publications.com Specifically, they belong to the group A rhodopsin-like GPCRs. encyclopedia.pubmdpi.comfrontiersin.org This family includes four members in mammals: PAR1, PAR2, PAR3, and PAR4. encyclopedia.pubwikipedia.org Like all class A GPCRs, PARs possess a characteristic structure consisting of seven transmembrane helices connected by three intracellular and three extracellular loops, an extracellular N-terminus, and an intracellular C-terminus. spandidos-publications.comacs.org PARs are expressed in a wide variety of cells and tissues, including immune cells, neurons, endothelial cells, and cells lining the gastrointestinal tract, where they are involved in numerous physiological and pathological processes. wikipedia.orgfrontiersin.orgfrontiersin.org

PARs are distinguished from most other GPCRs by their novel and irreversible activation mechanism. encyclopedia.pubportlandpress.comfrontiersin.org Unlike typical GPCRs that are activated by the binding of a soluble ligand, PARs are activated by the proteolytic cleavage of their own N-terminal extracellular domain. encyclopedia.pubnih.govbiorxiv.org This cleavage is executed by specific serine proteases at a precise site within the N-terminus. encyclopedia.pubfrontiersin.org The enzymatic action unmasks a new N-terminal sequence which then acts as a "tethered ligand". encyclopedia.pubnih.govwikipedia.org This newly exposed ligand sequence is an integral part of the receptor itself and initiates signaling by binding to another part of the same receptor molecule, causing a conformational change that triggers intracellular signaling cascades. encyclopedia.pubfrontiersin.orgnih.gov Once activated, the receptor can remain constitutively active until it is internalized and degraded. nih.gov

Molecular Mechanism of Rodent PAR2 Activation

The activation of rodent PAR2 is initiated by serine proteases, with trypsin being a primary example. portlandpress.commdpi.com These proteases cleave the receptor's extracellular N-terminus at a specific site. nih.govmdpi.com In rodent PAR2, this cleavage occurs between an arginine (Arg³⁸) and a serine (Ser³⁹) residue. portlandpress.comfrontiersin.org This proteolytic event exposes a previously hidden sequence, which acts as the tethered ligand. nih.govwikipedia.orgmdpi.com For mouse and rat PAR2, this specific tethered ligand sequence is Serine-Leucine-Isoleucine-Glycine-Arginine-Leucine (SLIGRL). mdpi.comportlandpress.comfrontiersin.orgplos.org This unmasked sequence is then free to interact with the receptor itself to induce activation. nih.govwikipedia.org

Following its unmasking, the N-terminal tethered ligand (SLIGRL in rodents) binds intramolecularly to a conserved region on the body of the receptor to effect activation. nih.govwikipedia.orgnih.gov This binding site is located within the second extracellular loop (ECL2). spandidos-publications.comfrontiersin.orgwikipedia.orgmdpi.comnih.gov The interaction between the tethered ligand and ECL2 induces a conformational change in the receptor's transmembrane helices. spandidos-publications.com This change initiates coupling to various intracellular G-proteins—including Gαq, Gαi, and Gα12/13—and can also trigger G-protein-independent signaling through the recruitment of β-arrestins. mdpi.comnih.govmdpi.com This activation ultimately leads to downstream cellular responses, such as calcium mobilization and mitogen-activated protein kinase (MAPK) activation. cas.cznih.govnih.gov The ECL2 domain is considered a crucial determinant for agonist specificity and activation of the receptor. nih.gov

Endogenous Protease Activators of Rodent PAR2

A variety of endogenous proteases are capable of cleaving and activating PAR2 in rodent systems. These enzymes are often released during physiological processes like tissue injury, inflammation, and blood coagulation. The specific protease can influence the signaling outcome, a phenomenon known as biased signaling. mdpi.com

Table 1: Key Endogenous Protease Activators of Rodent PAR2

Protease Source/Associated Process References
Trypsin Pancreatic secretion, primary experimental activator portlandpress.comwikipedia.orgahajournals.org
Mast Cell Tryptase Secreted by mast cells during allergic and inflammatory responses wikipedia.orgahajournals.orguniprot.org
Coagulation Factor Xa Component of the blood coagulation cascade cas.czahajournals.orguniprot.org
Coagulation Factor VIIa Component of the blood coagulation cascade, often complexed with Tissue Factor frontiersin.orgcas.czplos.org
Neutrophil Elastase Released from neutrophils during inflammation mdpi.comuniprot.org
Cathepsin S A cysteine protease expressed in immune cells, upregulated in inflammation plos.orgmdpi.com
Membrane-type Serine Protease 1 (MT-SP1/Matriptase) Epithelial-derived serine protease uniprot.org

| Kallikreins (e.g., KLK4, KLK5, KLK14) | Family of serine proteases involved in inflammation and tissue remodeling | wikipedia.orgfrontiersin.org |

Serine Proteases: Trypsin, Mast Cell Tryptase

Trypsin and mast cell tryptase are well-established serine protease activators of PAR2 in rodents. cas.czaai.org Trypsin, considered the primary PAR2-activating protease, cleaves mouse and rat PAR2 at the Arg38/Ser39 and Arg36/Ser37 positions, respectively, exposing the tethered ligand sequence SLIGRL. frontiersin.orgnih.gov This activation triggers various cellular responses, including calcium mobilization and the initiation of inflammatory signaling pathways. frontiersin.orgnih.gov

Mast cell tryptase is another significant activator of PAR2, particularly in the context of allergic inflammation and pain. cas.czaai.orgmerckmillipore.com Found in mast cells that are often in close proximity to nerves and in the central nervous system, tryptase can cleave and activate PAR2 on neurons, contributing to nociceptive signaling. cas.cz Studies have shown that tryptase inhibitors can block airway hyperreactivity in mouse models of asthma, highlighting the importance of the tryptase-PAR2 axis in inflammatory airway diseases. aai.org

Coagulation Factors VIIa and Xa

In addition to trypsin and tryptase, coagulation factors VIIa (FVIIa) and Xa (FXa) are also recognized as important activators of PAR2 in rodent models. ahajournals.orgsigmaaldrich.com These serine proteases, key components of the coagulation cascade, can activate PAR2, often in a tissue factor (TF)-dependent manner. ahajournals.orgnih.gov The TF/FVIIa complex, as well as FXa, can cleave PAR2, leading to pro-inflammatory and pro-atherogenic responses. ahajournals.orgahajournals.org

Research in mouse models has demonstrated that the TF/FVIIa/PAR2 signaling pathway is implicated in neutrophil activation and fetal injury in the context of antiphospholipid syndrome. jci.org Furthermore, in diabetic nephropathy models in mice, FXa and PAR2 have been shown to exacerbate the condition, suggesting that inhibitors of this pathway could be therapeutically beneficial. ahajournals.org The activation of PAR2 by these coagulation factors highlights the intricate link between the coagulation system and inflammatory processes.

Non-Serine Proteases and Alternate Truncations

While serine proteases are the most studied activators of PAR2, other proteases can also cleave the receptor, sometimes at alternative sites, leading to different functional outcomes. mdpi.comnih.gov For instance, the cysteine protease cathepsin S and the serine protease elastase have been shown to cleave PAR2 at sites distinct from the canonical trypsin cleavage site. frontiersin.orgnih.gov These alternate truncations can sometimes "disarm" the receptor, rendering it unresponsive to further activation, or they can induce biased signaling, where only a subset of the receptor's downstream pathways are activated. frontiersin.orgnih.gov

Non-Proteolytic Activation by Synthetic Peptide Agonists

PAR2 can also be activated independently of proteolytic cleavage through the use of synthetic peptides that mimic the tethered ligand. medchemexpress.commdpi.com This non-proteolytic activation has been a valuable tool for studying the specific functions of PAR2 without the confounding effects of proteases that may have other substrates.

PAR-2 (1-6) amide (mouse, rat) as a Direct Receptor Activator

A key synthetic agonist for rodent PAR2 is the hexapeptide Ser-Leu-Ile-Gly-Arg-Leu-NH2, commonly referred to as PAR-2 (1-6) amide (mouse, rat) or SLIGRL-NH2. medchemexpress.comsigmaaldrich.com This peptide corresponds to the N-terminal sequence of the tethered ligand exposed after trypsin cleavage of mouse and rat PAR2. nih.govnih.gov By directly binding to and activating the receptor, SLIGRL-NH2 has been instrumental in elucidating the role of PAR2 in various physiological and pathological processes in rodents. ahajournals.orgnih.gov

For example, the administration of SLIGRL-NH2 to mice has been shown to induce inflammatory responses and pain, mimicking the effects of endogenous PAR2 activation. nih.govnih.gov It is important to note that while SLIGRL-NH2 is a selective PAR2 agonist, it has also been found to activate the Mas-related G-protein coupled receptor type C11 (MrgprC11), which is involved in itch responses. plos.org This highlights the need for careful interpretation of results obtained with this and other synthetic agonists.

Table 1: Key Proteolytic and Synthetic Activators of Rodent PAR2

Activator ClassSpecific ActivatorRodent SpeciesActivation MechanismKey Research Findings
Serine Proteases TrypsinMouse, RatProteolytic cleavage at Arg38/Ser39 (mouse) or Arg36/Ser37 (rat)Primary endogenous activator, initiates inflammatory signaling. frontiersin.orgnih.gov
Mast Cell TryptaseMouse, RatProteolytic cleavageContributes to neurogenic inflammation and allergic airway disease. cas.czaai.org
Coagulation Factors Factor VIIa (FVIIa)MouseProteolytic cleavage, often Tissue Factor (TF) dependentMediates inflammation and has been implicated in fetal injury models. ahajournals.orgjci.org
Factor Xa (FXa)MouseProteolytic cleavageExacerbates diabetic nephropathy and contributes to atherosclerosis. ahajournals.orgahajournals.org
Non-Serine Proteases Cathepsin S, ElastaseMouseAlternate proteolytic cleavage sitesCan lead to biased signaling or receptor disarming. frontiersin.orgnih.gov
Synthetic Peptides PAR-2 (1-6) amide (SLIGRL-NH2)Mouse, RatDirect binding to the receptor, mimicking the tethered ligandInduces inflammation and pain; also activates MrgprC11. nih.govplos.org

Cellular and Molecular Signaling Pathways Mediated by Rodent Par2 Activation

G-Protein Dependent Signaling Cascades

The canonical signaling pathway for PAR2 involves its coupling to heterotrimeric G-proteins, predominantly of the Gαq/11 family. This interaction is a critical first step in a well-defined cascade leading to downstream effector activation.

Upon agonist binding, PAR2 undergoes a conformational change that facilitates its interaction with and activation of Gαq/11. nih.gov This activated G-protein, in turn, stimulates the membrane-associated enzyme Phospholipase C (PLC). nih.gov PLC activation is a pivotal event, as it catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane. nih.gov This enzymatic reaction generates two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

The production of IP3 by PLC is directly linked to the mobilization of intracellular calcium ([Ca2+]). nih.govnih.gov IP3, being a small and water-soluble molecule, diffuses through the cytoplasm and binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum (ER). aps.org The ER serves as a major intracellular storage site for calcium. The binding of IP3 to its receptors triggers the opening of these channels, leading to a rapid efflux of Ca2+ from the ER into the cytosol. nih.govnih.gov This transient increase in cytosolic Ca2+ concentration is a fundamental signaling event that influences a multitude of cellular processes.

Table 1: Key Events in G-Protein Dependent PAR2 Signaling
StepMolecule/ProcessFunction
1PAR-2 (1-6) amide BindingActivates PAR2 receptor
2Gαq CouplingTransduces signal from receptor to effector enzyme. nih.gov
3Phospholipase C (PLC) ActivationCatalyzes the hydrolysis of PIP2. nih.gov
4IP3 ProductionActs as a second messenger to mobilize intracellular calcium. nih.gov
5Intracellular Calcium MobilizationTriggers various downstream cellular responses. nih.govnih.gov

G-Protein Independent Signaling Mechanisms

In addition to the classical G-protein-mediated pathways, PAR2 activation also initiates signaling cascades that are independent of G-protein coupling. These pathways often involve the recruitment of other scaffolding and signaling proteins to the activated receptor.

Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), PAR2 becomes a docking site for β-arrestin proteins, particularly β-arrestin-2. wikipedia.org The recruitment of β-arrestin to the receptor serves a dual purpose. uniprot.org Firstly, it sterically hinders the coupling of G-proteins, leading to desensitization of the receptor and termination of G-protein-dependent signaling. Secondly, β-arrestin acts as a scaffold, recruiting a new set of signaling partners to the receptor, thereby initiating a distinct wave of G-protein independent signaling. nih.gov

One of the key downstream consequences of β-arrestin recruitment to PAR2 is the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). nih.gov β-arrestin can act as a scaffold to bring components of the ERK1/2 pathway, such as Raf, MEK, and ERK, into close proximity, facilitating their sequential activation. researchgate.net The activation of ERK1/2 is a critical event that regulates gene expression, cell proliferation, and survival. nih.gov Studies have shown that PAR2 activation leads to a significant increase in the phosphorylation of ERK1/2. researchgate.net

Table 2: Key Events in G-Protein Independent PAR2 Signaling
StepMolecule/ProcessFunction
1PAR-2 (1-6) amide Binding & Receptor PhosphorylationInitiates the signaling cascade
2Beta-Arrestin RecruitmentDesensitizes G-protein signaling and acts as a scaffold for new signaling complexes. wikipedia.orgnih.gov
3ERK1/2 PhosphorylationActivates the MAPK pathway, influencing gene expression and cell proliferation. nih.govresearchgate.netresearchgate.net
4Rho Pathway ModulationRegulates cytoskeletal dynamics, cell adhesion, and migration. nih.govresearchgate.net

Complexities and Regulation of PAR2 Signal Transduction

The signaling cascades initiated by the activation of Proteinase-Activated Receptor 2 (PAR2) in rodents are multifaceted and tightly controlled. These regulatory mechanisms ensure an appropriate cellular response to proteolytic stimuli and prevent aberrant signaling that could lead to pathological conditions. Key aspects of this regulation include the physical movement of the receptor within the cell, its interaction with other receptor systems, the nuanced signaling elicited by different activating agonists, and the mechanisms that ultimately dampen the receptor's activity.

Upon activation, PAR2 undergoes a process of internalization, moving from the cell surface into the cell's interior. This process is crucial for both signal termination and the initiation of distinct downstream signaling events from intracellular compartments. In rodent models, agonist-induced PAR2 activation triggers clathrin-mediated endocytosis, a process where the receptor is enveloped by a clathrin-coated pit and drawn into the cell. nih.govnih.gov Following internalization, PAR2 is trafficked to early endosomes. nih.govpnas.org From this sorting hub, the receptor can be targeted for degradation in lysosomes, which effectively terminates its signaling potential, or it can be recycled back to the plasma membrane, allowing for resensitization of the cell to further stimulation.

Studies in mouse models have revealed that in inflammatory conditions such as colitis, there is a significant redistribution of PAR2 from the basolateral membrane of colonocytes to early endosomes. pnas.orgresearchgate.net This shift is likely driven by the increased presence of proinflammatory proteases in the inflamed tissue. researchgate.net The endosomal localization of PAR2 is not merely a passive consequence of internalization; rather, endosomes serve as a platform for sustained signaling. Within these compartments, PAR2 can assemble signaling complexes with G proteins and β-arrestins, leading to prolonged activation of downstream pathways. nih.govpnas.org For instance, β-arrestin-dependent activation of ERK1/2 from endosomes has been implicated in the disruption of tight junctions and increased paracellular permeability in colonic epithelial cells. pnas.org The trafficking of PAR2 is an active process, with evidence suggesting that newly synthesized receptors are liberated from the Golgi apparatus to replenish the plasma membrane, a process dependent on Gβγ-dependent activation of protein kinase D. nih.gov

Cellular ProcessKey Proteins InvolvedLocationOutcome
InternalizationClathrin, Dynamin-2Plasma MembraneMovement of PAR2 into the cell
Early Endosomal SortingGαq, Gαi, β-arrestinEarly EndosomesSustained signaling or targeting for degradation
Degradation-LysosomesTermination of PAR2 signal
ResensitizationProtein Kinase DGolgi Apparatus, Plasma MembraneReplenishment of surface PAR2

A significant layer of complexity in PAR2 signaling arises from its ability to "transactivate" other cell surface receptors, thereby broadening its influence on cellular physiology. This process involves the PAR2-initiated signaling cascade leading to the activation of a distinct receptor, often in the absence of that receptor's own cognate ligand. In rodent models of renal and pulmonary fibrosis, PAR2 activation has been shown to transactivate the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-β (TGF-β) receptor. nih.govresearchgate.netnih.gov

The mechanism of transactivation can be intricate, involving the release of growth factors or the activation of membrane-associated proteases. For example, PAR2 can stimulate matrix metalloproteinases (MMPs), which in turn can cleave and release EGFR ligands like heparin-binding EGF-like growth factor (HB-EGF), leading to EGFR activation. nih.govresearchgate.net This PAR2-EGFR transactivation pathway contributes to mitogen-activated protein (MAP) kinase signaling. nih.govresearchgate.net Similarly, PAR2 can induce the activation of latent TGF-β, which then engages its receptor to initiate downstream signaling through the phosphorylation of Smad2. nih.govresearchgate.net The transactivation of both EGFR and TGF-β receptors by PAR2 converges on the phosphorylation of Smad2, which then translocates to the nucleus to regulate the expression of pro-fibrotic genes. nih.govresearchgate.net Phosphatidylinositide 3-kinase (PI3K) has also been identified as a critical intermediary in PAR2-mediated EGFR transactivation. nih.gov Furthermore, in the context of atherosclerosis, the binding of thrombin to PAR1 can lead to the transactivation of PAR2, highlighting the potential for cross-talk between different PAR family members. ahajournals.org

Transactivated ReceptorMediatorsDownstream SignalPathophysiological Context
EGFRMMPs, PI3KMAP Kinase, Smad2 phosphorylationRenal and Pulmonary Fibrosis
TGF-β ReceptorMMPs, Latent TGF-β activationSmad2 phosphorylationRenal and Pulmonary Fibrosis
PAR2 (by PAR1)Thrombin-Atherosclerosis

The concept of agonist-biased signaling, or functional selectivity, posits that different agonists activating the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. This phenomenon is particularly relevant for PAR2, which can be activated by a variety of proteases that cleave its N-terminus at different sites, as well as by synthetic peptide agonists that mimic the tethered ligand. nih.govuq.edu.auresearchgate.net

In rat PAR2, different tethered ligand sequences, revealed by either natural proteolytic cleavage or site-directed mutagenesis, can trigger distinct signaling outputs. nih.gov For instance, some tethered ligand sequences may robustly activate calcium signaling pathways, while others preferentially engage MAP kinase pathways. nih.govphysoc.org This differential activation is thought to arise from the unique way each tethered ligand interacts with the receptor, leading to selective coupling with different G proteins (e.g., Gαq for calcium signaling or Gαi for MAP kinase signaling) or β-arrestins. nih.gov Synthetic agonists have been developed that exhibit significant bias. For example, AY254 acts as an ERK-biased agonist, while AY77 is a calcium-biased agonist. uq.edu.au This functional selectivity has tangible consequences for cellular responses; the ERK-biased agonist promoted cell migration and cytokine secretion in human colorectal carcinoma cells, whereas the calcium-biased agonist did not. uq.edu.au This ability of different agonists to selectively modulate PAR2 signaling pathways offers the potential for developing drugs that can fine-tune cellular responses in a disease-specific manner. uq.edu.au

Agonist TypePreferential PathwayCellular ResponseReference
Trypsin-revealed wild-type tethered ligand (rat)Calcium and MAP KinasePro-inflammatory signaling nih.gov
Synthetic Peptide (AY254)ERK1/2Cell migration, IL-8 secretion uq.edu.au
Synthetic Peptide (AY77)Calcium release- uq.edu.au
Elastase-revealed tethered ligandG12/13-mediated MAP Kinase- nih.gov

To prevent overstimulation, activated G protein-coupled receptors like PAR2 are subject to rapid desensitization, a process that terminates their signaling. A primary mechanism for this is receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC). nih.gov Following agonist activation, PAR2 is phosphorylated on serine and threonine residues within its intracellular domains. nih.gov This phosphorylation event is critical for the recruitment of β-arrestins. nih.gov

The binding of β-arrestins to the phosphorylated receptor has two main consequences. First, it sterically hinders the receptor's ability to couple with G proteins, thereby uncoupling it from downstream signaling pathways and leading to desensitization. nih.gov In mouse embryonic fibroblasts lacking β-arrestins, PAR2 desensitization is severely impaired. nih.gov Second, β-arrestins act as adaptors, facilitating the recruitment of the receptor to clathrin-coated pits for internalization, which is another mechanism to remove active receptors from the cell surface. nih.gov Studies in rats and mice have also implicated PKC in the sensitization of other receptors, such as TRPV1, through a PAR2-dependent mechanism, indicating a complex interplay of phosphorylation events in modulating cellular responses. nih.gov For instance, PAR2 agonists promote the translocation of PKCε and PKA to the plasma membrane in dorsal root ganglia neurons, contributing to thermal hyperalgesia. nih.gov

Downstream Gene Expression and Cellular Responses

The signaling cascades initiated by PAR2 activation ultimately converge on the nucleus to alter gene expression, leading to a wide array of cellular responses. A pivotal transcription factor in this process is the Nuclear Factor-kappa B (NF-κB).

Activation of PAR2 is a potent trigger for the NF-κB signaling pathway. nih.govnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. PAR2 signaling, often through Gαq and the subsequent activation of pathways like PI3K/Akt, leads to the phosphorylation and degradation of IκB proteins. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription. nih.gov

In mouse models of skin photoaging, UVB irradiation increases PAR2 expression, which in turn activates the Akt/NF-κB pathway. nih.gov This leads to the increased transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). nih.gov Inhibition or genetic deletion of PAR2 in these models suppresses NF-κB activation and the subsequent inflammatory response. nih.gov In oral squamous cell carcinoma, PAR2 stimulation activates NF-κB signaling, resulting in the nuclear translocation of the RelA subunit and enhanced expression of pro-inflammatory mRNAs. nih.gov The coordination of NF-κB with other transcription factors, such as STAT6, can synergistically regulate the expression of genes involved in inflammatory and immune responses. iu.edu The activation of NF-κB by PAR2 is a critical link between extracellular proteolytic signals and the cellular machinery that drives inflammation and other pathophysiological processes.

Induction of Hedgehog (Hh) and Hippo Genes

Recent studies have demonstrated a connection between the activation of PAR2 and the regulation of the Hedgehog (Hh) and Hippo signaling pathways, which are crucial for tissue growth, development, and homeostasis nih.govgoogle.com. The synthetic agonist, PAR-2 (1-6) amide (mouse, rat), has been utilized as a tool to explore this relationship. In experimental settings using HEK293A cells, this PAR2 agonist was shown to induce the expression of genes associated with both the Hh and Hippo pathways sigmaaldrich.comsigmaaldrich.com.

The Hippo signaling pathway is a key regulator of organ size and tissue growth, primarily through the action of its downstream effectors, Yes-associated protein (YAP) and the transcriptional co-activator with PDZ-binding motif (TAZ) nih.gov. Interestingly, the Hippo and Hedgehog pathways are interconnected; for instance, YAP has been shown to control the regulation of Hedgehog signaling based on cell density nih.govsigmaaldrich.com. The activation of PAR2 and the subsequent induction of genes in these pathways suggest a role for this receptor in cellular processes such as proliferation, differentiation, and apoptosis, which are tightly controlled by Hh and Hippo signaling nih.gov.

Summary of PAR-2 (1-6) Amide Effect on Gene Pathways
AgonistCell LineAffected PathwaysObserved Effect
PAR-2 (1-6) amide (mouse, rat)HEK293AHedgehog (Hh) and HippoInduction of gene expression sigmaaldrich.comsigmaaldrich.com

Modulation of Suppressor of Cytokine Signaling 3 (SOCS3) and JAK2 Expression

PAR2 activation plays a significant role in modulating inflammatory and immune responses, partly through its interaction with the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. A key negative regulator of this pathway is the Suppressor of Cytokine Signaling 3 (SOCS3) protein nih.gov.

Research using a PAR2 agonist in mouse bone marrow-derived macrophages (BMM) has shown that PAR2 signaling directly influences the expression of both SOCS3 and JAK2 nih.govresearchgate.net. In these studies, treatment with a PAR2 agonist led to a notable increase in the steady-state levels of SOCS3 mRNA compared to control cells nih.gov. This upregulation of SOCS3 is significant as it acts as a negative feedback inhibitor for cytokine signaling nih.gov. SOCS3 can inhibit the JAK/STAT pathway by binding to both cytokine receptors and JAKs, thereby preventing further signal transduction nih.govmdpi.com.

Concurrently, the expression of JAK2, a critical upstream kinase in the JAK/STAT pathway, was also found to be increased following treatment with the PAR2 agonist nih.gov. SOCS3 is known to be induced by JAK2 signaling, creating a classic negative feedback loop nih.govnih.gov. The finding that PAR2 activation upregulates both a key signaling component (JAK2) and its inhibitor (SOCS3) suggests that PAR2 plays a complex, modulatory role in the cellular response to cytokines like interferon-gamma (IFNγ) nih.govresearchgate.net. This dual regulation allows for both the potentiation and subsequent termination of signaling, ensuring a tightly controlled immune response.

Effect of PAR2 Agonist on Gene Expression in Mouse BMM
Target GeneEffect of PAR2 AgonistSignificance (p-value)Reference
SOCS3 (mRNA)Increasedp=0.0291 nih.gov
JAK2 (mRNA)Increasedp=0.0357 nih.gov

Physiological and Pathophysiological Roles of Par2 in Rodent Models

Vascular System Modulation

Proteinase-activated receptor 2 (PAR2) is a G-protein-coupled receptor that plays a significant role in the modulation of the vascular system in rodent models. Its activation by serine proteases, such as trypsin and mast cell tryptase, initiates a cascade of intracellular signaling events that influence vascular tone, blood flow, and blood pressure. nih.govinterchim.fr PAR2 is expressed in both endothelial and vascular smooth muscle cells, where it mediates a range of physiological and pathophysiological responses. nih.govnih.gov

Activation of PAR2 on endothelial cells is a key mechanism for vasodilation in rodent arteries. nih.gov This relaxation is primarily dependent on the endothelium and involves both nitric oxide (NO)-dependent and NO-independent pathways. nih.govnih.gov In many vascular beds, PAR2-mediated vasodilation is significantly attenuated by inhibitors of nitric oxide synthase (NOS), indicating a crucial role for the L-arginine-NO pathway. nih.govnih.gov The process involves PAR2 activation leading to an increase in intracellular calcium in endothelial cells, which in turn stimulates endothelial nitric oxide synthase (eNOS) to produce NO. nih.gov NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation. oup.com

In addition to the NO-dependent pathway, PAR2 activation can also induce vasodilation through the release of endothelium-derived hyperpolarizing factor (EDHF). nih.govahajournals.org This pathway is particularly prominent in smaller resistance arteries and becomes more significant in certain pathological conditions where NO bioavailability is reduced. ahajournals.orgnih.gov The EDHF-mediated response involves the opening of calcium-activated potassium channels (KCa) on endothelial cells, leading to hyperpolarization of the endothelial cell membrane. nih.gov This hyperpolarization is then transmitted to the underlying vascular smooth muscle cells, causing them to relax. nih.gov Studies in rats have shown that the sustained component of PAR2-induced afferent arteriolar vasodilation is NO-dependent, while the transient component is attributed to an EDHF-like mechanism. nih.gov

The vasodilatory effects of PAR2 have significant implications for the regulation of blood flow in various regional vascular beds in rodents.

Gastric Mucosal Blood Flow: PAR2 activation has been shown to enhance gastric mucosal blood flow. This effect is part of a broader protective role of PAR2 in the gastric mucosa, which also includes stimulating the secretion of mucus and pepsinogen. researchgate.netnih.gov The increased blood flow helps to maintain the integrity of the mucosal barrier and protect against injury. nih.gov

Mesenteric Arteries: In mouse and rat mesenteric arteries, PAR2 activation elicits potent endothelium-dependent vasodilation. nih.govoup.com This response is mediated by both NO and EDHF, contributing to the regulation of blood flow to the intestines. oup.commdpi.com The superior mesenteric artery is a key vessel supplying blood to the small intestine. wikipedia.org

Renal Arteries: PAR2 is expressed in the afferent arterioles of the rat kidney, and its activation leads to vasodilation. nih.gov This suggests a role for PAR2 in the regulation of renal blood flow and glomerular filtration rate. The vasodilation in renal arteries is mediated by both NO-dependent and NO-independent mechanisms. nih.govresearchgate.net In mouse models, the mean renal arterial blood flow is a critical parameter for assessing kidney function. hubspotusercontent10.netvisualsonics.com

The table below summarizes the key mediators involved in PAR2-induced vasodilation in different rodent arterial beds.

Arterial BedPrimary Mediator(s)Species
Gastric Mucosal NO, EDHFRat
Mesenteric NO, EDHFMouse, Rat
Renal NO, EDHFRat

Through its ability to induce vasodilation in various vascular beds, PAR2 plays a role in the regulation of vascular tone and systemic blood pressure. In vivo studies in both rats and mice have demonstrated that intravenous administration of PAR2 activating peptides leads to a rapid and transient hypotensive response. nih.govoup.com This reduction in blood pressure is largely attributed to a decrease in total peripheral vascular resistance resulting from widespread vasodilation. nih.govnih.gov The hypotensive effect is partially inhibited by NOS inhibitors, confirming the involvement of NO. nih.gov

While acute activation of PAR2 generally leads to hypotension, its long-term role in blood pressure homeostasis is more complex. researchgate.net Chronic activation of PAR2 in mice has been shown to lower systolic blood pressure; however, this effect can be counteracted by receptor desensitization and the development of endothelial dysfunction. researchgate.netcdnsciencepub.com Conversely, PAR2 knockout mice have been reported to have modestly increased systolic blood pressure, suggesting a role for endogenous PAR2 activity in maintaining normal blood pressure. researchgate.net In pregnant rats, PAR2 expression and sensitivity are increased, suggesting a potential role for PAR2 in the physiological vasodilation and blood pressure reduction that occurs during pregnancy. nih.gov

The function of PAR2 in the vasculature can be significantly altered in the context of endothelial dysfunction, a hallmark of many cardiovascular diseases. scholaris.ca Interestingly, PAR2-mediated vasodilation often persists, and can even be enhanced, in conditions where responses to other endothelium-dependent vasodilators are impaired. nih.gov

Hypertension: In spontaneously hypertensive rats (SHR), PAR2-mediated vasodilation of cerebral arteries is preserved, despite impaired NO production in this model. nih.gov This suggests a protective role for PAR2 in maintaining cerebral perfusion during chronic hypertension. nih.gov In mouse models of angiotensin II-induced hypertension, PAR2-mediated vasodilation of resistance arteries is protected from the negative effects of angiotensin II-induced vascular dysfunction. researchgate.net

Fibrosis: In the tight-skin (Tsk) mouse model of fibrosis, which exhibits vascular abnormalities similar to systemic sclerosis, there is an enhanced vasorelaxation in response to PAR2 activation. nih.gov This is associated with an increased expression of PAR2 in the vasculature, suggesting a compensatory mechanism to counteract the pro-fibrotic and vasoconstrictive environment. nih.gov

Diabetes: In diabetic rodent models, PAR2-mediated vasodilation is often preserved or even enhanced in certain vascular beds, while responses to other vasodilators like acetylcholine are diminished. This suggests that PAR2 could be a potential therapeutic target to improve vascular function in diabetes.

The table below provides a summary of PAR2's function in different rodent models of endothelial dysfunction.

ModelKey FindingImplication
Spontaneously Hypertensive Rat (SHR) Preserved PAR2-mediated cerebral vasodilationProtective role in maintaining cerebral blood flow
Angiotensin II-Induced Hypertension (Mouse) Protected PAR2-mediated vasodilation in resistance arteriesCompensatory vasodilatory mechanism
Tight-Skin (Tsk) Mouse (Fibrosis) Enhanced PAR2-mediated vasorelaxationEndogenous functional response to disease

Inflammatory and Immune Responses

PAR2 is increasingly recognized as a key player in the interface between coagulation and inflammation, mediating pro-inflammatory responses in various pathological conditions. interchim.fr

In rodent models of arthritis, PAR2 activation has been shown to be a significant contributor to the inflammatory cascade. uws.ac.uk Mast cells, which are abundant in the synovium of individuals with rheumatoid arthritis, release tryptase, a potent activator of PAR2. uws.ac.uk

Studies using PAR2 knockout mice have provided direct evidence for the pro-inflammatory role of this receptor in arthritis. In a monoarthritis model, joint swelling was substantially inhibited in PAR2-deficient mice compared to wild-type mice. interchim.fr Furthermore, intra-articular injection of a PAR2-activating peptide in the mouse knee joint induces swelling, cytokine release, and increased pain sensitivity. nih.gov In rats, activation of PAR2 in the knee joint leads to leukocyte rolling and adherence, key steps in the inflammatory process. nih.gov

Research in PAR2 wild-type and knockout mice has demonstrated that mast cell degranulation induces synovial vasodilation and joint swelling through a PAR2-dependent mechanism. uws.ac.uk Treatment with β-tryptase resulted in dose-dependent knee joint swelling and synovial vasodilation in wild-type mice, effects that were absent in PAR2 knockout mice. uws.ac.uk These findings highlight that mast cell-derived tryptase contributes to inflammatory arthritis through the activation of PAR2. uws.ac.uk

The table below summarizes the pro-inflammatory effects of PAR2 activation in rodent arthritic models.

ModelPAR2-Mediated EffectOutcome
Monoarthritis (Mouse) Increased joint inflammationExacerbated joint swelling
Intra-articular PAR2-AP injection (Mouse, Rat) Increased cytokine release, leukocyte rolling and adherenceJoint swelling and pain
Mast Cell Degranulation (Mouse) Synovial vasodilationJoint swelling

Role in Acute Inflammatory Responses (e.g., Edema, Leukocyte Accumulation)

Activation of Proteinase-Activated Receptor 2 (PAR2) in rodent models is a key driver of acute inflammatory responses. The administration of PAR2-activating peptides, such as SLIGRL-NH2, has been shown to induce classic signs of inflammation, including edema and the accumulation of leukocytes. nih.gov In studies involving the injection of these peptides into the hind paw of rodents, observable edema, leukocyte infiltration, and hyperalgesia are common outcomes. nih.gov This model is frequently used to study the mechanisms of acute peripheral inflammation. nih.gov

Further research has explored these effects in the context of joint inflammation, a significant aspect of arthritic diseases. Intra-articular injections of the PAR2-activating peptide SLIGRL-NH2 into the knee joint of mice and rats lead to swelling, cytokine release, and increased pain sensitivity. nih.gov The inflammatory cascade initiated by PAR2 activation in the knee joint involves both neuronal sensitization and leukocyte trafficking. nih.gov Specifically, PAR2 activation promotes leukocyte rolling and adherence within the joint's microvasculature, processes that are fundamental to the inflammatory response. nih.gov These pro-inflammatory effects highlight the significant role of PAR2 in mediating acute inflammation in various tissues. nih.gov

Summary of PAR2 Agonist Effects on Acute Inflammation in Rodents
ModelAgonistObserved EffectsReference
Rodent Hind PawPAR2 Activating PeptidesEdema, Leukocyte Accumulation, Hyperalgesia nih.gov
Rat Knee JointSLIGRL-NH2Swelling, Cytokine Release, Pain Sensitivity, Leukocyte Rolling & Adherence nih.gov
Sprague-Dawley Rat PawPAR2 AgonistsPaw Edema researchgate.net

Interaction with Nociceptive Pathways and Sensitization of Primary Afferents

PAR2 plays a crucial pro-nociceptive role by directly interacting with and sensitizing primary afferent neurons, the nerve fibers responsible for transmitting pain signals. nih.govnih.gov Activation of PAR2 is expressed on a subset of dorsal root ganglion (DRG) neurons, which are the cell bodies of primary sensory neurons. nih.govjci.org Studies have shown that PAR2 activation directly signals these neurons, stimulating the release of neuropeptides such as calcitonin gene-related peptide (CGRP) and Substance P from C-fibers, both in peripheral tissues and in the spinal cord. nih.gov

A key mechanism underlying PAR2-mediated pain sensitization involves its interaction with the Transient Receptor Potential (TRP) family of ion channels. nih.govjci.org PAR2 is frequently co-expressed with TRPV1 and TRPA1 in DRG neurons. nih.govjci.org Activation of PAR2 leads to the sensitization and potentiation of TRPV1 and TRPA1 activity. jci.orgnih.gov This sensitization lowers the threshold for neuronal activation, contributing to hyperalgesia (increased sensitivity to pain) in response to thermal and mechanical stimuli. jci.org For instance, in a rat model of incisional pain, PAR2 activation was shown to be a trigger that enhances the nociceptive response of primary afferents. nih.gov The activation of spinal PAR2 can further exacerbate thermal hyperalgesia associated with peripheral inflammation, a process that is also mediated by TRPV1. nih.gov This evidence establishes PAR2 as a significant modulator of nociceptive pathways, acting to sensitize sensory nerves and amplify pain signals during inflammation. jci.orgnih.gov

Impact on Macrophage Polarization and IFNγ Responsiveness

PAR2 signaling has a significant impact on macrophage function, particularly concerning their sensitivity to interferon-gamma (IFNγ), a key cytokine in immune responses. nih.gov Research in murine models has demonstrated that basal signaling through PAR2 on macrophages acts to reduce their responsiveness to IFNγ. nih.gov This effect is mediated by the increased expression of Suppressor of Cytokine Signaling 3 (SOCS3), which in turn dampens the intracellular signaling cascade initiated by IFNγ. nih.gov

In vitro experiments using bone marrow-derived macrophages (BMM) from mice showed that treatment with a PAR2 agonist, 2-Furoyl-LIGRLO-amide, resulted in a blunted response to IFNγ, as measured by the upregulation of inducible nitric oxide synthase (iNOS), a key marker of classically activated (M1) macrophages. nih.gov Conversely, inhibiting PAR2 signaling with an antagonist enhanced the sensitivity of macrophages to IFNγ. nih.gov This suggests that the level of PAR2 activity sets a threshold for macrophage activation by IFNγ. nih.gov While the broader implications for macrophage polarization (the differentiation into pro-inflammatory M1 or anti-inflammatory M2 phenotypes) are still being explored, this modulation of IFNγ responsiveness indicates that PAR2 plays a critical role in shaping the macrophage-led immune response. nih.govresearchgate.net

Influence on Delayed Type Hypersensitivity (DTH) Phenotype

The modulatory role of PAR2 on macrophage IFNγ sensitivity directly influences the phenotype of T-cell mediated inflammatory responses, such as Delayed Type Hypersensitivity (DTH). nih.gov DTH is a classic model of cell-mediated immunity, involving an initial sensitization phase and a subsequent elicitation phase upon antigen re-challenge, resulting in localized inflammation. researchgate.netcreative-biolabs.com

In a murine DTH model using oxazolone, manipulation of PAR2 signaling was shown to significantly alter the inflammatory outcome. nih.gov Treatment of mice with a PAR2 agonist immediately prior to the antigen re-challenge led to a reduction in the DTH response, characterized by decreased ear swelling. nih.gov This anti-inflammatory effect is consistent with the finding that PAR2 signaling induces SOCS3 expression, which suppresses macrophage responsiveness to IFNγ, a critical cytokine for the DTH reaction. nih.gov Conversely, when PAR2 signaling was inhibited using an antagonist, the DTH response was exacerbated, leading to increased ear swelling. nih.gov These findings demonstrate that PAR2 signaling on myeloid cells, such as macrophages, is a significant determinant of the DTH phenotype, acting as a potential brake on the inflammatory response. nih.gov

Effect of PAR2 Modulation on DTH Response in Mice
ModulatorMechanismEffect on DTH PhenotypeReference
PAR2 AgonistIncreases SOCS3, reduces macrophage sensitivity to IFNγInhibited ear swelling (anti-inflammatory) nih.gov
PAR2 AntagonistBlocks basal PAR2 signaling, enhances macrophage sensitivity to IFNγIncreased ear swelling (pro-inflammatory) nih.gov

Gastrointestinal System Function

Regulation of Motility and Transit

Within the gastrointestinal (GI) tract of rodents, PAR2 is an important regulator of motility and transit. nih.gov PAR2 is expressed on various cell types throughout the GI tract, including neuronal and muscular cells, allowing it to influence intestinal contractility. nih.gov Studies in rats have shown that activation of PAR2 in colonic muscle layers can result in both contraction and relaxation, indicating a complex role in regulating gut motility. nih.gov

The function of PAR2 becomes particularly evident under pathophysiological conditions. In a mouse model of intestinal ischemia/reperfusion, which typically causes a significant delay in GI transit, treatment with the PAR2 agonist SLIGRL-NH2 was found to significantly accelerate transit. nih.gov Furthermore, PAR2 knockout mice exhibited delayed GI transit compared to wild-type mice even under normal conditions, suggesting that endogenous PAR2 activation is involved in the baseline regulation of intestinal motility. nih.gov This protective and regulatory role highlights PAR2 as a key component in maintaining normal GI function and in restoring motility after injury. researchgate.net

Involvement in Intestinal Inflammation and Permeability

PAR2 activation is deeply involved in the pathophysiology of intestinal inflammation and the regulation of intestinal barrier function in rodent models. nih.govnih.gov Intracolonic administration of PAR2 agonists in mice has been shown to induce a potent inflammatory response, characterized by increased myeloperoxidase (MPO) activity (a marker of neutrophil infiltration) and microscopic damage. nih.govresearchgate.net

A primary mechanism through which PAR2 contributes to intestinal inflammation is by increasing paracellular permeability, effectively weakening the intestinal barrier. nih.govpnas.org Activation of PAR2 on colonocytes triggers the redistribution of tight junction proteins, leading to a loss of barrier integrity. nih.govpnas.org This disruption allows for the influx of luminal antigens and bacteria into the mucosa, which in turn promotes and amplifies the inflammatory response. pnas.org This effect on permeability has been shown to occur through pathways that are both dependent and independent of IFNγ. nih.gov At lower doses, PAR2 agonists can increase permeability without causing overt inflammation via a mechanism involving myosin light chain kinase (MLCK), while higher doses induce a more robust inflammatory reaction that involves IFNγ secretion. nih.gov This dual role positions PAR2 as a critical mediator in the cycle of intestinal barrier dysfunction and inflammation. researchgate.net

Cytoprotective Effects in Ischemia/Reperfusion Injury

The role of PAR2 activation in ischemia/reperfusion (I/R) injury in rodent models presents a complex picture, with studies indicating both protective and detrimental effects depending on the organ system and experimental conditions.

In models of intestinal I/R, activation of PAR2 has been shown to be protective. Studies in rats have demonstrated that administration of the PAR2-activating peptide SLIGRL-NH2 can accelerate gastrointestinal transit, which is significantly delayed by I/R. researchgate.net This protective effect on motility impairment and tissue damage is thought to be mediated by a mechanism involving mast cells and visceral afferents. researchgate.net In contrast, studies on cardiac I/R injury have yielded conflicting results. Some research in rat models suggests that PAR2 activation before reperfusion can have a beneficial effect. nih.gov However, other studies using PAR2-deficient mice have shown that the absence of PAR2 signaling reduces myocardial infarction size, inflammation, and adverse cardiac remodeling following I/R injury. nih.govnih.gov These PAR2 knockout mice exhibited attenuated oxidative/nitrative stress and reduced phosphorylation of mitogen-activated protein kinases (MAPKs). nih.gov Further research in a mouse model of hepatic I/R injury indicated that PAR2-ERK 1/2 pathway activation contributes to the injury, and inhibition of this pathway can be protective. plos.org

Table 1: Effects of PAR2 Modulation in Ischemia/Reperfusion Injury in Rodent Models
Organ SystemRodent ModelPAR2 ModulationObserved EffectsReference
IntestineRatActivation (SLIGRL-NH2)Accelerated gastrointestinal transit, reduced tissue damage researchgate.net
HeartMouseDeficiency (Knockout)Reduced infarct size, inflammation, and adverse remodeling nih.govnih.gov
HeartRatActivation (Agonist Peptide)Beneficial effect reported in some studies nih.gov
LiverMouseUpregulationContributes to injury via ERK 1/2 pathway plos.org

Metabolic Homeostasis and Disorders

PAR2 signaling plays a significant role in the regulation of metabolic homeostasis, and its dysregulation has been implicated in metabolic disorders such as obesity and insulin resistance.

Contribution to Adipose Gain and Metabolic Dysfunction

Research in rodent models has established a clear link between PAR2 activation and the development of diet-induced obesity and adipose tissue inflammation. mdpi.comnih.govnih.gov Studies have shown that PAR2 expression is upregulated in the adipose tissue of mice fed a high-fat diet. nih.gov Furthermore, mice lacking PAR2 are protected from high-fat diet-induced weight gain. nih.gov Pharmacological inhibition of PAR2 has been demonstrated to prevent diet-induced obesity and ameliorate metabolic dysfunction in rats. mdpi.comnih.gov The mechanism appears to involve the promotion of adipose inflammation by PAR2 signaling. mdpi.comnih.gov

Relationship with Insulin Resistance Mechanisms

PAR2 signaling is also deeply involved in the pathogenesis of insulin resistance. mdpi.comnih.gov Inhibiting PAR2 signaling has been shown to improve both glucose tolerance and insulin tolerance in obese rats and mice. mdpi.comnih.gov This improvement can occur independently of weight loss, suggesting a direct role for PAR2 in modulating insulin sensitivity. nih.gov In the liver, PAR2 has been found to suppress insulin-Akt signaling, a key pathway in insulin's metabolic actions. nih.gov PAR2 activation can inhibit hepatic glycogen accumulation and downregulate the major glucose transporter in the liver, GLUT2. nih.gov Conversely, PAR2 deficiency in mice leads to increased hepatic glucose uptake and glycogen storage. nih.gov Studies in diabetic mouse models have further elucidated that PAR2 signaling can contribute to hepatic steatosis and insulin resistance through pathways involving FoxO1. nih.gove-enm.org

Table 2: Role of PAR2 in Metabolic Dysfunction in Rodent Models
Metabolic ParameterRodent ModelEffect of PAR2 Activation/UpregulationEffect of PAR2 Inhibition/DeficiencyReference
Adipose GainMouse, RatPromotes diet-induced obesityProtects against weight gain mdpi.comnih.govnih.gov
Adipose InflammationMouseIncreases inflammationReduces inflammation mdpi.comnih.gov
Glucose ToleranceRat, MouseImpairs glucose toleranceImproves glucose tolerance mdpi.comnih.gov
Insulin SensitivityRat, MouseInduces insulin resistanceImproves insulin sensitivity mdpi.comnih.gov
Hepatic Glucose MetabolismMouseSuppresses glucose uptake and glycogen storageIncreases glucose uptake and glycogen storage nih.gov

Other Investigated Organ Systems

The influence of PAR2 extends to other critical organ systems, including the respiratory and neuronal systems, where it is primarily associated with inflammatory and pain responses.

Respiratory System

In the respiratory system of rodent models, PAR2 activation is predominantly linked to pro-inflammatory responses and the pathogenesis of allergic airway diseases like asthma. frontiersin.org Studies in mice have shown that PAR2 knockout protects against the development of eosinophilic airway inflammation and airway hyperresponsiveness in response to allergens. frontiersin.org PAR2 activation on airway epithelial cells leads to the release of various factors that contribute to asthma pathogenesis. frontiersin.orgphysiology.org Furthermore, PAR2 has been implicated in airway fibrosis, a component of chronic allergic lung disease. nih.govnih.gov

Neuronal System

In the neuronal system, PAR2 is recognized for its role in pain and neurogenic inflammation. nih.govcell.com PAR2 is expressed on a subset of primary sensory neurons, and its activation can lead to the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), contributing to neurogenic inflammation. cell.comjci.org Intraplantar injection of PAR2 agonists in rats and mice induces prolonged thermal and mechanical hyperalgesia. jci.org Research using conditional knockout mice has demonstrated that PAR2 expression in sensory neurons is crucial for agonist-evoked mechanical hyperalgesia. nih.gov PAR2 activation has also been shown to sensitize other pain-related receptors, such as TRPA1, further contributing to the sensation of inflammatory pain. jci.org

Advanced Research Methodologies and Experimental Models Utilizing Par 2 1 6 Amide Mouse, Rat

In Vitro Cellular Assays

In vitro models are fundamental in dissecting the cellular and molecular mechanisms of PAR-2 activation. PAR-2 (1-6) amide (mouse, rat) is instrumental in these assays, allowing for precise stimulation of the receptor and subsequent observation of downstream effects.

Receptor Activation and Signal Transduction Monitoring in Cell Lines (e.g., Hek293A, HCT-15)

Cell lines are a cornerstone for studying PAR-2 signaling pathways. Human Embryonic Kidney 293A (Hek293A) cells are frequently used to investigate the genetic and molecular consequences of PAR-2 activation. For instance, PAR-2 (1-6) amide has been employed as a PAR-2 agonist to stimulate Hek293A cells, leading to the induced expression of genes associated with the Hedgehog (Hh) and Hippo signaling pathways. sigmaaldrich.com

The human colorectal adenocarcinoma cell line, HCT-15, is another valuable model for PAR-2 research. accegen.comcytion.com Studies have shown that PAR-1, a related receptor, is expressed in the majority of colon cancer cell lines, and its activation can induce cell proliferation through the ERK cascade. nih.gov While specific studies focusing on PAR-2 (1-6) amide in HCT-15 cells are less detailed in the provided context, the expression and function of related PARs in colon cancer cell lines underscore their importance in cancer biology research. nih.govnih.gov The activation of PAR-2 in such cell lines is typically monitored by measuring intracellular calcium mobilization or the activation of downstream signaling kinases.

Table 1: Application of PAR-2 Agonists in Cell Line Research
Cell LineAgonist UsedObserved EffectSignaling Pathway Implicated
Hek293APAR-2 (1-6) amide (mouse, rat)Induced expression of Hh and Hippo genes. sigmaaldrich.comHedgehog and Hippo Pathways
Colon Cancer Cell Lines (General)PAR-1 Agonists (e.g., Thrombin, AP1)Induction of cell proliferation. nih.govERK Cascade nih.gov

Contractility Studies in Isolated Rodent Tissue Preparations (e.g., Arterial Rings, Gastric Muscle Strips)

Isolated tissue preparations from rodents are crucial for examining the physiological effects of PAR-2 activation on smooth muscle contractility. In vascular tissues, PAR-2 agonists have been shown to modulate vasomotor activity. For example, in pre-contracted rat aortic rings, activation of PAR-2 elicits the production of nitric oxide (NO), leading to relaxation. oup.com Similarly, the PAR-2 agonist SLIGRL-amide causes endothelium-dependent relaxation in the rat superior mesenteric artery through both NO and endothelium-derived hyperpolarizing factor (EDHF) pathways. oup.com

In the gastrointestinal system, PAR-2 activation also influences smooth muscle tone. Studies using rat gastric longitudinal muscle strips have investigated the contractile actions of various compounds. nih.govnih.gov While the direct effect of PAR-2 (1-6) amide on these specific preparations is not detailed, the established role of PAR-2 in modulating gastric arterial blood flow in vivo suggests a significant role in regulating gastric muscle contractility. oup.com

Table 2: Effects of PAR-2 Activation on Rodent Tissue Contractility
Tissue PreparationAgonistObserved EffectMediators Involved
Rat Aortic RingsPAR-2 AgonistsRelaxation. oup.comNitric Oxide (NO) oup.com
Rat Superior Mesenteric ArterySLIGRL-amideEndothelium-dependent relaxation. oup.comNO and EDHF oup.com
Rat Gastric Arterial RingsPAR-2 AgonistRelaxation. oup.comEDHF oup.com

Gene and Protein Expression Analysis in Primary Cell Cultures (e.g., Macrophages)

Primary cell cultures, particularly macrophages, are vital for understanding the role of PAR-2 in inflammation and immunity. Activation of PAR-2 on macrophages can influence their polarization into either a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype. nih.gov For instance, stimulation of bone marrow-derived macrophages (BMDMs) with the PAR-2 agonist 2-furoyl-LIGRLO-amide can induce an M1-like polarization, characterized by the upregulation of pro-inflammatory genes such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov This M1 polarization has been shown to be mediated through the forkhead box protein O1 (FOXO1) pathway. nih.gov

Conversely, other studies have shown that simultaneous activation of PAR-2 and Toll-like receptor 4 (TLR4) in peritoneal macrophages can lead to an enhanced expression of the anti-inflammatory cytokine IL-10, while decreasing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12p40. nih.gov Furthermore, PAR-2 signaling in macrophages can upregulate Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of IFNγ signaling. frontiersin.org

Table 3: Effects of PAR-2 Activation on Gene and Protein Expression in Macrophages
Macrophage TypeAgonistKey Gene/Protein Expression ChangesFunctional Outcome
Bone Marrow-Derived Macrophages (BMDM)2-furoyl-LIGRLO-amide↑ IL-1β, ↑ IL-6, ↑ MCP-1, ↑ TNF-α, ↑ FOXO1. nih.govM1-like polarization. nih.gov
Peritoneal MacrophagesPAR-2-AP and LPS↓ TNF-α, ↓ IL-6, ↓ IL-12, ↑ IL-10. nih.govModulation of inflammatory response. nih.gov
M-CSF-derived Bone Marrow MacrophagesPAR-2 agonist↑ SOCS3, ↑ JAK2. frontiersin.orgnih.govReduced sensitivity to IFNγ. frontiersin.org

In Vivo Rodent Models

In vivo studies in rodents are indispensable for understanding the integrated physiological and pathological roles of PAR-2. The use of PAR-2 (1-6) amide in these models, often in conjunction with genetically modified animals, has been pivotal.

Application in Genetically Modified Animals (e.g., PAR2 Knockout Mice)

The development of PAR-2 knockout (PAR2-KO) mice has been a significant advancement in the field, providing a crucial tool to confirm the specificity of PAR-2 agonists and to elucidate the receptor's functions. nih.govnih.gov Studies comparing the effects of PAR-2 (1-6) amide in wild-type (WT) and PAR2-KO mice have definitively established the peptide's selectivity for its target receptor. For example, the PAR-2 agonist 2-furoyl-LIGRLO-NH2 induces spontaneous activity in knee joint afferents of WT mice, an effect that is completely absent in PAR2-KO mice. nih.gov

Similarly, in models of intestinal ischemia/reperfusion, the protective effects of the PAR-2 activating peptide SLIGRL-NH2 on gastrointestinal transit are observed in WT mice but not in PAR2-KO mice. nih.govresearchgate.net These genetic models have also been instrumental in studying the role of PAR-2 in various disease states, including arthritis and influenza A virus pathology. frontiersin.orgnih.gov

Disease Induction Models (e.g., Arthritis, Metabolic Syndrome, Intestinal Ischemia/Reperfusion, DTH)

PAR-2 (1-6) amide and related agonists have been extensively used in various rodent models of human diseases to probe the role of PAR-2 in their pathogenesis.

Arthritis: In rodent models of arthritis, PAR-2 activation has been linked to joint inflammation, damage, and pain. nih.gov The use of PAR-2 agonists in these models helps to dissect the inflammatory pathways mediated by the receptor. uq.edu.au Conversely, some studies using PAR2-KO mice in a collagen-induced arthritis (CIA) model have shown that deficiency of PAR-2 can exacerbate the disease, suggesting a complex, potentially protective role for the receptor in this context. nih.gov

Intestinal Ischemia/Reperfusion (I/R): In models of intestinal I/R, PAR-2 activation has shown protective effects. scielo.br Administration of the PAR-2 activating peptide SLIGRL-NH2 has been found to reverse the delay in gastrointestinal transit and reduce mucosal damage induced by I/R in rats. nih.govresearchgate.net This suggests that PAR-2 may be a key signaling molecule in the neuroimmune communication during intestinal I/R. nih.govresearchgate.net However, other studies indicate a pro-inflammatory role for PAR-2 in the pathogenesis of I/R-induced intestinal injury. nih.gov

Delayed-Type Hypersensitivity (DTH): DTH models are used to evaluate cell-mediated immune responses. nih.govbiocytogen.com In an oxazolone-induced DTH model, administration of a PAR-2 agonist prior to allergen re-challenge resulted in reduced ear swelling, suggesting an anti-inflammatory or modulatory role for PAR-2 signaling in this context. frontiersin.orgnih.gov This effect is thought to be mediated by the upregulation of SOCS3 in macrophages, which blunts their pro-inflammatory response. frontiersin.orgresearchgate.net

Table 4: Role of PAR-2 Activation in Rodent Disease Models
Disease ModelEffect of PAR-2 Agonist/ActivationKey Findings
ArthritisPro-inflammatory and pro-nociceptive. nih.govPAR-2 activation is linked to joint inflammation and pain. nih.gov
Metabolic SyndromePromotes obesity. nih.govPAR-2 activation can regulate cellular metabolism and contribute to adipose gain. nih.gov
Intestinal Ischemia/ReperfusionProtective and Pro-inflammatory. nih.govresearchgate.netnih.govReduces mucosal damage and improves gastrointestinal transit; can also be pro-inflammatory. nih.govresearchgate.netnih.gov
Delayed-Type Hypersensitivity (DTH)Anti-inflammatory/Modulatory. frontiersin.orgnih.govReduces ear swelling by modulating macrophage responses. frontiersin.orgnih.gov

Real-Time Physiological Monitoring (e.g., Electrophysiological Recordings of Afferent Activity, Intravital Microscopy of Microvasculature)

The study of Protease-Activated Receptor 2 (PAR2) activation by agonists such as PAR-2 (1-6) amide (mouse, rat), also known as SLIGRL-NH2, heavily relies on advanced methodologies that permit the real-time observation of physiological responses in vivo. These techniques are crucial for understanding the immediate and dynamic consequences of receptor activation on neuronal activity and microvascular function.

Electrophysiological Recordings of Afferent Activity Electrophysiological recording is a cornerstone technique for directly measuring the excitatory effects of PAR2 agonists on the nervous system. In anesthetized rats, multiunit recordings from jejunal afferent nerves have been used to demonstrate that intravenous administration of SLIGRL-NH2 leads to a significant increase in afferent nerve firing rates. nih.gov This method captures the generation of action potentials in real-time, providing direct evidence that PAR2 activation can stimulate sensory neurons. nih.gov Such studies have revealed that the response to SLIGRL-NH2 is complex, involving both direct neuronal activation and indirect effects secondary to changes in intestinal motor function. nih.gov The specificity of this response is confirmed by the lack of activity from a reverse peptide sequence, which does not activate the PAR2 receptor. nih.gov Furthermore, investigations have shown that the afferent response to the PAR2 agonist involves capsaicin-sensitive fibers, indicating a link to nociceptive pathways. nih.gov These electrophysiological approaches, which record from dorsal root ganglia or afferent nerve bundles, are essential for dissecting the specific populations of neurons (e.g., A-fibers, C-fibers) that are sensitized or activated by PAR-2 (1-6) amide. nih.govpnas.org

Intravital Microscopy of Microvasculature Intravital microscopy (IVM) offers a powerful visual approach to monitor the microcirculatory effects of PAR2 activation in living animals. frontiersin.org This high-resolution imaging technique allows for the real-time visualization of blood flow, vascular permeability, and cellular trafficking within the microvasculature of various organs, such as the kidney or lungs. frontiersin.orgnih.gov When studying the effects of PAR-2 (1-6) amide, IVM can be employed to observe phenomena like vasodilation and plasma extravasation, which are key components of the inflammatory response mediated by PAR2. For instance, researchers can visualize and quantify the leakage of fluorescently labeled albumin from blood vessels into the surrounding tissue following agonist application. This provides direct evidence of increased vascular permeability. Similarly, the trafficking and adhesion of leukocytes, such as neutrophils, to the vascular endothelium can be monitored, offering insights into the pro-inflammatory signaling cascades initiated by PAR2 activation. nih.gov

MethodologyParameter MeasuredKey Finding with PAR-2 (1-6) amide (mouse, rat)
Electrophysiological Recording Afferent Nerve Firing RateIncreased discharge from jejunal afferent nerves, indicating neuronal excitation. nih.gov
Intravital Microscopy Vasodilation, Plasma ExtravasationDirect visualization of inflammatory responses in the microvasculature.

Pharmacological Interventions and Comparative Studies

Use of PAR-2 (1-6) amide (mouse, rat) in Conjunction with Other PAR Ligands (e.g., PAR1, PAR4 agonists/antagonists)

To delineate the specific functions of PAR2 from other members of the protease-activated receptor family, PAR-2 (1-6) amide is frequently used in comparative studies alongside ligands for PAR1 and PAR4. These experiments are critical for establishing the selectivity of novel modulators and understanding the unique or overlapping roles of each receptor subtype in a given physiological process.

In such studies, the response to a specific PAR2 agonist like SLIGRL-NH2 is compared with the responses elicited by PAR1-activating peptides (e.g., TFLLR-NH2) or PAR4-activating peptides (e.g., AYPGKF-NH2). nih.gov For example, when characterizing a novel PAR2 antagonist, its ability to inhibit responses to SLIGRL-NH2 is tested, while its lack of effect on responses to PAR1 or PAR4 agonists confirms its selectivity. nih.gov These comparative assays, often measuring intracellular calcium mobilization or inositol (B14025) phosphate (B84403) accumulation, are fundamental to pharmacological characterization. nih.gov This approach ensures that the observed biological effects are mediated specifically through PAR2 and not confounded by off-target actions on other PARs.

PAR SubtypeAgonist Peptide ExampleFunction in Comparative Studies
PAR1 TFLLR-NH2Used as a control to demonstrate the selectivity of PAR2-specific modulators. nih.gov
PAR2 SLIGRL-NH2The primary agonist used to elicit and study PAR2-mediated responses.
PAR4 AYPGKF-NH2Used as a control to demonstrate the selectivity of PAR2-specific modulators. nih.govmedchemexpress.com

Investigation with Selective Receptor Antagonists (e.g., TRPV1, NK1 Antagonists)

The signaling pathways initiated by PAR2 activation often converge with or modulate other critical receptor systems involved in pain and inflammation, notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and the Neurokinin 1 (NK1) receptor. The use of selective antagonists for these receptors in conjunction with PAR-2 (1-6) amide has been instrumental in mapping these interactions.

Research has shown that the thermal hyperalgesia and edema induced by PAR2 agonists can be completely blocked by the co-administration of either a TRPV1 antagonist or an NK1 receptor antagonist. researchgate.net This indicates that the downstream effects of PAR2 activation are, in many cases, dependent on the subsequent activation of TRPV1 and the release of neuropeptides like substance P, which acts on NK1 receptors. researchgate.netnih.gov Studies using electrophysiological recordings have corroborated this link, showing that the activation of afferent nerves by SLIGRL-NH2 involves capsaicin-sensitive fibers, which are known to express TRPV1. nih.gov The use of antagonists like capsazepine (B1668289) (for TRPV1) or specific non-peptide NK1 antagonists (e.g., RP67580, L-733,060) allows researchers to pharmacologically dissect the pathway, confirming that PAR2 activation leads to the sensitization or activation of TRPV1 channels on sensory neurons, triggering the release of substance P and CGRP. nih.govmedecinesciences.org

Antagonist TargetExample AntagonistEffect on PAR2-Mediated Response
TRPV1 CapsazepineBlocks thermal hyperalgesia and edema induced by PAR2 agonists. researchgate.netnih.gov
NK1 RP67580, L-733,060Blocks thermal hyperalgesia and edema induced by PAR2 agonists. researchgate.netnih.gov

Characterization of Novel Non-Peptide PAR2 Modulators

While peptide agonists like PAR-2 (1-6) amide are invaluable research tools, their therapeutic potential is limited by poor metabolic stability and bioavailability. nih.govacs.org This has driven the development and characterization of novel non-peptide PAR2 modulators, including both agonists and antagonists. nih.gov PAR-2 (1-6) amide serves as a critical benchmark compound in the characterization of these new molecules.

The potency and efficacy of novel non-peptide agonists, such as AC-264613, AC-55541, GB110, and IK187, are directly compared to that of SLIGRL-NH2 in a variety of in vitro functional assays, including calcium mobilization and β-arrestin recruitment. researchgate.netnih.govnih.gov For example, studies have shown that non-peptide agonists like AC-264613 can be significantly more potent than SLIGRL-NH2. researchgate.net The development of these compounds has also led to the discovery of "biased agonists," which preferentially activate G-protein signaling pathways over β-arrestin recruitment, offering new avenues for targeted therapeutic intervention. nih.gov

Similarly, novel non-peptide antagonists like GB83, AZ8838, and AZ3451 are characterized by their ability to inhibit the cellular responses induced by SLIGRL-NH2. medchemexpress.comnih.gov These characterization studies are essential for identifying drug-like molecules with improved pharmacological properties for potential clinical development. nih.gov

Compound NameCompound TypeKey Characteristic
SLIGRL-NH2 Peptide AgonistStandard benchmark for PAR2 activation studies. researchgate.net
AC-264613 Non-Peptide AgonistShowed 30 to 300 times greater potency than SLIGRL-NH2 in functional assays. researchgate.net
IK187 Non-Peptide AgonistDemonstrates submicromolar potency and favorable metabolic stability. nih.govacs.org
GB110 Non-Peptide AgonistActivates PAR2, leading to the release of intracellular calcium. nih.gov
GB83 Non-Peptide AntagonistDerived from the agonist GB110 through chemical modification. nih.gov
AZ3451 Non-Peptide AntagonistA potent antagonist with an IC50 of 23 nM. medchemexpress.com

Comparative Pharmacology and Ligand Design for Rodent Par2

Structure-Activity Relationships of PAR2 Agonist Peptides

The primary tool for studying PAR2 activation, independent of proteolytic cleavage, has been the use of synthetic peptides that mimic the tethered ligand exposed after receptor cleavage. The structure of these peptides is critical to their potency and efficacy.

Sequence Homology and Functional Divergence (e.g., SLIGRL vs. SLIGKV)

The tethered ligand sequence for PAR2 exhibits species-specific variations, which has significant implications for pharmacological studies. In humans, the activating sequence is SLIGKV-NH2, whereas in rodents (mouse and rat), it is SLIGRL-NH2. researchgate.netnih.gov While both peptides can activate PAR2 across species, their potencies differ. For instance, the rodent-derived peptide SLIGRL-NH2 is often more potent than the human-derived SLIGKV-NH2 at activating human PAR2. nih.gov This functional divergence underscores the subtle but critical role of the C-terminal amino acid in receptor interaction and activation. Competition binding studies have demonstrated that the SLIGRL sequence has a higher affinity for human PAR2 than the SLIGKV sequence. tecan.com

The potency of these peptides can be quantified by their half-maximal effective concentration (EC50). While SLIGRL-NH2 has an approximate EC50 of over 40 μM for inducing intracellular calcium mobilization in some assays, more potent analogs have been developed to better probe receptor function. x-chemrx.com The agonist peptide SLIGKV-NH2 has a reported IC50 value of 10.4 μM. guidetopharmacology.org

Table 1: Comparative Potency of PAR2 Agonist Peptides

Compound Sequence Species Origin Reported Potency (EC50/IC50)
PAR-2 (1-6) amide (mouse, rat) SLIGRL-NH2 Mouse, Rat >40 μM (EC50) x-chemrx.com
PAR-2 (1-6) amide (human) SLIGKV-NH2 Human 10.4 μM (IC50) guidetopharmacology.org

Impact of Chemical Modifications on Potency and Metabolic Stability (e.g., N-Terminal Furoyl Group)

To overcome the relatively low potency and metabolic instability of the native agonist peptides, various chemical modifications have been explored. A significant advancement in this area was the substitution of the N-terminal serine with a 2-furoyl group. x-chemrx.commdpi.com This modification dramatically enhances the agonist's potency and metabolic stability.

The resulting analogue, 2-furoyl-LIGRLO-NH2, is reported to be 10 to 25 times more potent at increasing intracellular calcium in human and rat PAR2-expressing cells compared to SLIGRL-NH2. x-chemrx.commdpi.comwikipedia.org In functional bioassays, such as arterial vasodilation, its potency can be 10 to 300 times greater than the parent peptide. wikipedia.org This enhanced activity is attributed to a combination of increased binding affinity and resistance to degradation by aminopeptidases. tecan.com The EC50 for 2-furoyl-LIGRLO-NH2 in inducing intracellular calcium concentration has been measured at 0.84 μM. researchgate.netx-chemrx.com

Further structure-activity relationship (SAR) studies have explored other N-terminal modifications to replace the metabolically unstable 2-furoyl group. x-chemrx.com For example, compounds with a 2-aminothiazol-4-yl or a 6-aminonicotinyl group at the N-terminus have shown comparable potency to 2-furoyl-LIGRLO-NH2. x-chemrx.com

Table 2: Potency of N-Terminally Modified PAR2 Agonists

Compound N-Terminal Modification Intracellular Ca2+ EC50 (μM)
2-furoyl-LIGRLO-NH2 2-furoyl 0.84 researchgate.netx-chemrx.com
Compound 1 2-aminothiazol-4-yl 1.77 researchgate.netx-chemrx.com
Compound 2 6-aminonicotinyl 2.60 researchgate.netx-chemrx.com

Development and Preclinical Characterization of PAR2 Antagonists

The development of selective and potent PAR2 antagonists has been a significant challenge in the field, yet it is crucial for therapeutically targeting PAR2 in disease.

Peptide-Based and Non-Peptide Antagonists (e.g., ENMD-1068, GB Series)

Early efforts to develop PAR2 antagonists led to the identification of both peptide-based and non-peptide small molecules. One of the first non-peptide antagonists identified was ENMD-1068. nih.gov While it was shown to inhibit trypsin-induced PAR2 activation and reduce joint inflammation in mice, its potency is very low, with an IC50 in the millimolar range (5 mM). nih.govnih.gov

A more significant breakthrough came with the development of the GB series of non-peptide antagonists, such as GB83 and GB88, which were derived from the non-peptide PAR2 agonist GB110. nih.gov These compounds exhibit improved potency and bioavailability. GB88, for example, is a competitive and surmountable antagonist of the agonist 2f-LIGRLO-NH2, with an IC50 of approximately 2 µM for inhibiting PAR2-activated calcium release. nih.gov It has also demonstrated oral activity and anti-inflammatory effects in vivo. nih.gov GB83 has a similar IC50 of 2 µM for inhibiting PAR2 activation. nih.gov

Table 3: Comparative Properties of PAR2 Antagonists

Compound Type IC50 Key Characteristics
ENMD-1068 Non-peptide 5 mM nih.govnih.gov Low potency, inhibits trypsin-induced PAR2 activation. nih.gov
GB83 Non-peptide 2 µM nih.gov Reversibly inhibits PAR2 activation by proteases and agonists. nih.gov
GB88 Non-peptide ~2 µM nih.gov Orally active, anti-inflammatory in vivo. nih.gov

Challenges in Potency, Selectivity, and Bioavailability

Despite these advances, the development of ideal PAR2 antagonists remains challenging. A primary hurdle is achieving high potency. While the GB series represents a significant improvement over earlier compounds like ENMD-1068, there is still a need for antagonists with nanomolar affinity to be effective therapeutic agents. nih.gov

Selectivity is another major concern. Many G protein-coupled receptors (GPCRs) share structural similarities, making it difficult to design ligands that are highly selective for PAR2 over other receptors, including other PAR family members.

Receptor Dimerization and Allosteric Modulation

The pharmacology of PAR2 is further complicated by the phenomena of receptor dimerization and allosteric modulation. PARs can form both homodimers and heterodimers with other PAR family members, which can influence their activation and signaling. For example, PAR1 can transactivate PAR2 through the generation of a tethered ligand that binds to the adjacent PAR2 in a heterodimer. This intermolecular activation mechanism adds another layer of complexity to understanding PAR2 function in tissues where multiple PARs are co-expressed.

Furthermore, the discovery of allosteric modulators has opened new avenues for targeting PAR2. Unlike orthosteric ligands that bind to the same site as the endogenous tethered ligand, allosteric modulators bind to a distinct, remote site on the receptor. researchgate.netx-chemrx.commdpi.com This binding can prevent the conformational changes required for receptor activation. x-chemrx.commdpi.com For instance, the antagonist AZ3451 has been shown to bind to a remote allosteric site outside the helical bundle of PAR2. x-chemrx.commdpi.com Another antagonist, AZ8838, binds to a fully occluded pocket near the extracellular surface, which is distinct from the tethered ligand binding site. x-chemrx.commdpi.com The identification of these allosteric binding sites provides a structural basis for the development of novel and potentially more selective PAR2 antagonists. x-chemrx.commdpi.com

Heterodimerization with Other PAR Subtypes (e.g., PAR1, PAR4)

Protease-Activated Receptors can form both homodimers and heterodimers, which can significantly modulate their function. In rodent models, the heterodimerization of PAR2 with PAR1 is well-documented and has profound physiological consequences.

PAR1-PAR2 Heterodimerization:

Substantial evidence supports the existence and physiological relevance of PAR1-PAR2 heterodimers in various rodent tissues, including vascular smooth muscle cells (VSMCs) and endothelial cells nih.govjefferson.eduahajournals.org. Studies using mouse models have shown that PAR1 and PAR2 are often co-expressed and can physically interact to form stable dimeric complexes nih.gov.

A key mechanism emerging from this dimerization is transactivation . In this process, the activation of one receptor by its specific protease leads to the activation of the partner receptor within the dimer. For instance, thrombin, which is a primary agonist for PAR1 but not PAR2, can induce PAR2-mediated signaling when the receptors are dimerized. Thrombin cleaves the N-terminus of PAR1, exposing a tethered ligand that then binds to and activates the associated PAR2 in the heterodimer ahajournals.orgnih.gov. This transactivation has been observed in vivo in mouse models of sepsis and arterial injury nih.gov.

In mouse VSMCs, the functional requirement of this heterodimer is critical for specific cellular responses. Research has demonstrated that PAR1-induced hyperplasia following arterial injury is absent in PAR2 knockout mice, indicating that the PAR1-PAR2 heterodimer, rather than a PAR1 homodimer, is the essential signaling unit for this pathological response nih.gov.

PAR2-PAR4 Heterodimerization:

The interaction between PAR2 and PAR4 is less characterized than that of PAR1-PAR2. However, some studies suggest that PAR2 and PAR4 can form heterodimers, and this interaction may be important for the proper trafficking of the receptors from the endoplasmic reticulum to the cell surface nih.gov. While PAR4 is a key thrombin receptor on mouse platelets, the detailed signaling outcomes and physiological relevance of PAR2-PAR4 heterodimers in rodent models remain an area of ongoing investigation nih.gov.

Implications for Ligand Efficacy and Signaling Bias

The formation of PAR2 heterodimers has significant implications for how ligands, including the mouse and rat-specific agonist PAR-2 (1-6) amide (SLIGRL-NH2), activate the receptor and for the downstream signaling pathways that are engaged. This phenomenon, known as signaling bias or functional selectivity, occurs when a ligand preferentially activates a subset of a receptor's signaling repertoire.

Signaling Bias in PAR1-PAR2 Heterodimers:

When PAR2 is transactivated by thrombin-cleaved PAR1 within a heterodimer, the resulting intracellular signal is distinct from that produced by the activation of either receptor monomer. For example, in endothelial cells, thrombin activation of a PAR1 monomer typically leads to signaling through the G-protein RhoA, which is associated with vascular disruption researchgate.netresearchgate.net. However, when PAR2 expression is increased (as seen in inflammatory conditions) and it forms heterodimers with PAR1, thrombin stimulation switches the signaling pathway to activate Rac1 via the transactivated PAR2, a response linked to barrier protection researchgate.netresearchgate.net.

Furthermore, the PAR1-PAR2 heterodimer exhibits unique signaling behavior mediated by β-arrestins. Thrombin activation of the dimer leads to the recruitment of β-arrestins to endosomes, which enhances and prolongs β-arrestin-mediated ERK1/2 activation in the cytoplasm, while limiting its translocation to the nucleus nih.govnih.gov. This is a clear example of biased signaling, where the dimeric context redirects the signal to a specific subcellular location and pathway, which is different from the signal induced by a PAR1 protomer nih.govnih.gov.

Implications for PAR-2 (1-6) amide Efficacy:

While much of the research on PAR1-PAR2 heterodimers has focused on transactivation by PAR1 agonists like thrombin, these findings have direct implications for the efficacy and signaling profile of direct PAR2 agonists such as SLIGRL-NH2. The conformation of a receptor within a dimer is different from its monomeric state. This altered conformation can affect ligand binding, G-protein coupling, and interaction with scaffolding proteins like β-arrestins.

Therefore, when SLIGRL-NH2 binds to a PAR2 receptor that is part of a heterodimer with PAR1, its efficacy and the signaling pathway it initiates are likely to be different from when it binds to a PAR2 monomer or homodimer. The presence of PAR1 as a binding partner can allosterically modulate PAR2, potentially:

Altering Ligand Potency: The binding affinity and potency (EC50) of SLIGRL-NH2 could be increased or decreased.

Promoting Biased Signaling: The dimer may favor coupling to a different set of G-proteins (e.g., Gαs or Gα12/13 over the canonical Gαq) or preferentially engage β-arrestin pathways nih.govnih.gov. The synthetic peptide SLIGRL-NH2 has been shown to activate multiple pathways, including Gαq-dependent calcium mobilization, ERK1/2 activation, and β-arrestin recruitment nih.gov. The heterodimeric context likely dictates the preference among these pathways.

The table below summarizes the differential signaling outcomes based on the receptor state, illustrating the concept of signaling bias introduced by heterodimerization.

Receptor StateActivating LigandPrimary Signaling Pathway(s)Functional Outcome (Example)
PAR1 Monomer ThrombinGαq, RhoAVascular Barrier Disruption researchgate.netresearchgate.net
PAR2 Monomer SLIGRL-NH2, TrypsinGαq (Ca2+), ERK1/2, β-arrestinInflammation, Pain nih.govresearchgate.netmdpi.com
PAR1-PAR2 Heterodimer Thrombin (via PAR1)Rac1, β-arrestin/cytoplasmic ERK1/2Vascular Barrier Protection, Altered Gene Expression nih.govresearchgate.net
PAR1-PAR2 Heterodimer SLIGRL-NH2 (via PAR2)Hypothesized Biased Signaling (e.g., altered G-protein preference or enhanced β-arrestin pathway)Modulated Inflammatory or Proliferative Response

Future Directions and Therapeutic Potential in Preclinical Research

Elucidating Context-Dependent Roles of PAR2 in Diverse Pathophysiological States

A significant challenge and a key area of future research is the dual and often contradictory role of PAR2 in various diseases. mdpi.com PAR2 activation can be either detrimental or beneficial depending on the cellular context, the nature of the injury, and the specific signaling pathways engaged. nih.gov For instance, in immune-mediated conditions, PAR2 activation on immune cells often exacerbates inflammation. mdpi.com Conversely, PAR2 activation on epithelial and other tissue cells can promote healing and regeneration. mdpi.comnih.gov

Future preclinical studies will need to meticulously dissect these context-dependent functions. This will involve using sophisticated animal models that allow for cell-type-specific expression or deletion of PAR2 to pinpoint its role in different cell populations within a diseased tissue. Understanding this duality is paramount for developing safe and effective PAR2-targeted therapies. For example, a therapeutic strategy might aim to inhibit PAR2 on immune cells while simultaneously activating it on tissue-resident cells to promote repair. mdpi.com

Table 1: Context-Dependent Roles of PAR2 in Preclinical Models

Pathophysiological State Detrimental Role (Pro-inflammatory/Pro-nociceptive) Beneficial Role (Pro-reparative/Protective)
Inflammatory Skin Diseases Promotes Th2 inflammation, delays skin barrier repair. researchgate.net May contribute to tissue remodeling and healing in specific contexts.
Autoimmune Diseases Exacerbates inflammation when activated on immune cells. mdpi.com Promotes tissue repair in damaged organs when activated on non-immune tissues. mdpi.com
Pain Contributes to acute and chronic pain states. arizona.edu Not well-established.
Liver Injury Aggravates mast cell-induced inflammatory response in ischemia-reperfusion injury. nih.gov Promotes regeneration in direct tissue injury models. nih.gov
Gastrointestinal Diseases Contributes to chronic inflammation in inflammatory bowel disease. mdpi.com Can promote epithelial homeostasis and barrier function. mdpi.com

Identification of Novel Endogenous Protease Regulators of PAR2 Activity

While trypsin is the prototypical activating protease for PAR2, a growing list of other endogenous proteases, including mast cell tryptase, kallikreins, and coagulation factors, are now known to cleave and activate the receptor. nih.govfrontiersin.org These proteases can cleave PAR2 at different sites, potentially leading to distinct signaling outcomes and biological effects. figshare.com A critical future direction is the comprehensive identification and characterization of the full spectrum of proteases that regulate PAR2 activity in specific physiological and pathophysiological settings.

This research will be crucial for understanding the initial triggers of PAR2 signaling in disease. Pinpointing the specific proteases involved in a particular pathology will enable the development of more targeted therapeutic strategies. For example, instead of directly targeting PAR2, which could have widespread effects, therapies could be designed to inhibit the specific protease responsible for pathological PAR2 activation. nih.gov

Rational Design of Biased Agonists and Allosteric Modulators for Specific PAR2 Signaling Pathways

Upon activation, PAR2 can couple to multiple intracellular signaling pathways, including those mediated by Gαq, Gαs, Gα12/13, and β-arrestins. frontiersin.org The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another, offers a promising avenue for developing more specific and effective PAR2 modulators. nih.gov Biased agonists could selectively promote the therapeutic effects of PAR2 activation (e.g., tissue repair) while avoiding its detrimental effects (e.g., inflammation). figshare.com

Several studies have already identified synthetic PAR2 ligands that exhibit biased signaling. nih.govfigshare.com Future research will focus on the rational design of novel biased agonists with improved potency and selectivity. This will involve a combination of structural biology, computational modeling, and extensive pharmacological screening. nih.gov

In addition to biased agonists, the development of allosteric modulators represents another exciting frontier. nih.gov Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (where the tethered ligand binds) and can fine-tune the receptor's response to its endogenous activators. researchgate.net Negative allosteric modulators could be particularly useful for dampening pathological PAR2 signaling without completely blocking its physiological functions. nih.gov

Table 2: Examples of Preclinical PAR2 Modulators with Biased or Allosteric Properties

Compound Type Key Findings in Preclinical Models
AY254 Biased Agonist (ERK-biased) Promoted scratch-wound healing and attenuated cytokine-induced caspase activation in human colorectal carcinoma cells. figshare.com
AY77 Biased Agonist (Calcium-biased) Potent activator of calcium release but a weaker activator of ERK1/2 phosphorylation. figshare.com
AZ3451 Negative Allosteric Modulator Inhibits both G protein-dependent and -independent pathways and exerts anti-inflammatory effects in a rat model of paw edema. nih.gov
AZ8838 Competitive Antagonist Binds to the orthosteric site and inhibits PAR2 signaling; active in vivo in a rat model of acute paw inflammation. nih.gov

Development of Targeted PAR2 Modulation Strategies for Tissue-Specific Effects

Given the widespread expression of PAR2 and its diverse functions, systemic administration of a PAR2 modulator could lead to unintended off-target effects. nih.gov A key challenge for the future is the development of strategies to deliver PAR2-targeted therapies to specific tissues or cell types. This could involve conjugating PAR2 ligands to antibodies or other molecules that recognize specific cell surface markers, or encapsulating them in nanoparticles that are designed to accumulate in particular tissues.

Another approach could be to leverage the local nature of protease activity in disease. For example, in inflammatory conditions where there is localized protease release, a prodrug strategy could be employed. A PAR2 modulator could be designed to be inactive until it is cleaved and activated by a disease-specific protease at the site of inflammation. This would ensure that the therapeutic effect is localized to the diseased tissue, minimizing systemic side effects.

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Insights

The application of advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in gaining a more comprehensive understanding of PAR2 signaling and its role in disease. nih.govmdpi.com These high-throughput approaches can provide an unbiased, systems-level view of the molecular changes that occur following PAR2 activation. nih.gov

For example, transcriptomic analysis (e.g., RNA-Seq) can identify all the genes whose expression is altered by PAR2 activation in a particular cell type. Proteomics can identify the full complement of proteins that interact with PAR2 or are regulated by its signaling. mdpi.com Metabolomics can reveal changes in cellular metabolism that are driven by PAR2. Integrating these multi-omics datasets will provide a wealth of information that can be used to identify novel downstream effectors of PAR2, uncover new disease biomarkers, and develop more effective therapeutic strategies. mdpi.comnews-medical.net The use of these technologies will be crucial for moving beyond a linear understanding of PAR2 signaling to a more holistic and integrated view of its function in complex biological systems.

Q & A

Q. What is the mechanism of PAR-2 (1-6) amide in activating protease-activated receptor 2 (PAR2) in rodent models?

PAR-2 (1-6) amide mimics the tethered ligand sequence of PAR2, binding to the receptor’s extracellular domain to induce conformational changes. This triggers G-protein signaling, leading to calcium mobilization (EC50 = 0.075 μM in human NCTC 2544 cells) and downstream pathways like MAPK/ERK activation. Researchers should validate species-specific responses due to sequence variations between human and rodent PAR2 (e.g., human: SLIGKV vs. rodent: SLIGRL). Calibration using radioligand binding assays (e.g., Ki = 9.64 μM in human cells) is recommended .

Q. What are the optimal concentrations of PAR-2 (1-6) amide for in vitro assays?

  • Calcium Mobilization : Use 0.075–0.1 μM (EC50 range) in fluorometric assays.
  • Anti-Proliferative Effects : 100 μM reduces colony formation in A549 lung cancer cells.
  • Inflammatory Responses : 500 μM induces eosinophil degranulation and superoxide production. Always perform dose-response curves for each cell type, as potency varies with receptor density and species .

Q. How can PAR-2 activation by PAR-2 (1-6) amide be validated in rodent models?

  • Pharmacological Controls : Use PAR-2 antagonists (e.g., GB83 or FSLLRY-NH2) to block signaling.
  • Genetic Controls : PAR2-knockout cells or siRNA knockdown.
  • Functional Assays : Measure calcium flux (Fluo-4 AM dye) or ERK phosphorylation (Western blot) .

Q. What storage conditions ensure PAR-2 (1-6) amide stability?

Store lyophilized peptide at -20°C in moisture-free, dark conditions. Reconstitute in sterile PBS or distilled water (pH 7.4) and aliquot to avoid freeze-thaw cycles. Monitor purity via HPLC (>95%) to detect degradation .

Q. How does PAR-2 (1-6) amide contribute to inflammatory response studies?

At 500 μM, it activates eosinophils to release histamine and reactive oxygen species (ROS), mimicking protease-driven inflammation. Pair with trypsin or mast cell tryptase to study PAR2’s role in asthma or dermatitis models .

Advanced Research Questions

Q. How can researchers address contradictory data on PAR-2 (1-6) amide’s effects across studies?

Discrepancies often arise from:

  • Species Differences : Human vs. rodent PAR2 ligand specificity (e.g., SLIGKV vs. SLIGRL).
  • TFA Contamination : Residual trifluoroacetate (from synthesis) may artifactually activate cells. Desalt peptides via dialysis or HPLC purification.
  • Cell-Specific Signaling : Use transcriptomics/proteomics to map PAR2 expression and coupling partners (e.g., β-arrestin vs. Gαq) .

Q. What experimental designs mitigate the impact of TFA salts in PAR-2 (1-6) amide preparations?

  • Desalting : Use size-exclusion chromatography or lyophilization after reconstitution in acetic acid.
  • Control Peptides : Compare TFA-containing vs. acetate-salt formulations.
  • Cell Viability Assays : Test TFA-only solutions to exclude nonspecific cytotoxicity .

Q. How do species-specific PAR2 isoforms affect translational research outcomes?

Rodent PAR2 (SLIGRL-NH2) has higher affinity for PAR-2 (1-6) amide than human isoforms (SLIGKV-NH2). Use species-matched cell lines (e.g., rat smooth muscle cells) or humanized PAR2 transgenic models for in vivo studies .

Q. What strategies enhance PAR-2 (1-6) amide’s stability in in vivo applications?

  • Coadministration with Protease Inhibitors : Amastatin (5 μmol/kg) prolongs peptide activity in tear secretion assays.
  • PEGylation : Modifies peptide half-life without altering receptor binding.
  • Nanoparticle Encapsulation : Improves bioavailability in systemic inflammation models .

Q. How can PAR-2 (1-6) amide be used to study PAR2’s dual roles in cancer progression and suppression?

  • Pro-Tumor Effects : In pancreatic cancer, PAR2 activation promotes invasion (use 10–50 μM in 3D Matrigel assays).
  • Anti-Tumor Effects : At 100 μM, it reduces A549 colony formation via p53/p21 upregulation.
  • Contextual Analysis : Combine with tumor microenvironment mimics (e.g., TGF-β or hypoxia) to dissect PAR2’s duality .

Methodological Notes

  • Data Precision : Report EC50/Ki values to ≤2 decimal places, reflecting instrument precision (e.g., fluorometers) .
  • Statistical Significance : Define thresholds (e.g., p < 0.05) and avoid ambiguous terms like "trend" without statistical backing .

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